5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-benzylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2S/c33-35(34,21-11-5-2-6-12-21)26-25-27-24(22-13-7-8-14-23(22)32(25)29-28-26)31-17-15-30(16-18-31)19-20-9-3-1-4-10-20/h1-14H,15-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXYNJCEUKHHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on available literature and research findings.
The compound exhibits a range of biological activities attributed to its structural components. The triazoloquinazoline framework is known for its ability to interact with various biological targets, including receptors and enzymes involved in critical physiological processes.
Key Activities:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, quinazolinone derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines such as HeLa and A549 .
- Antimicrobial Properties : Compounds within this class have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .
- CNS Activity : The presence of the piperazine moiety is often associated with CNS-related effects, including anxiolytic and antidepressant activities .
Case Studies
Research has highlighted several case studies showcasing the biological efficacy of similar compounds:
- Anticancer Studies : A study involving a series of quinazoline derivatives found that modifications at specific positions significantly enhanced cytotoxicity against tumor cells. For instance, compounds exhibiting a sulfonamide group showed increased activity against breast cancer cell lines .
- Neuropharmacological Effects : In vivo studies on piperazine derivatives have indicated that they can modulate neurotransmitter systems, leading to anxiolytic effects in animal models .
Comparative Biological Activity Table
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. The incorporation of the benzylpiperazine moiety is crucial for enhancing the compound's affinity for biological targets.
Synthetic Route Example
A general synthetic route includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the phenylsulfonyl group via sulfonation methods.
- Final coupling with the benzylpiperazine moiety using standard amide bond formation techniques.
Research Findings
Recent developments have focused on optimizing the biological activity of this compound through structural modifications. Studies have shown that specific substitutions can significantly enhance its pharmacological profile.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how different substituents affect activity can lead to the design of more potent analogs.
- Clinical Trials : Investigating the safety and efficacy of these compounds in human subjects will be essential for their potential therapeutic use.
Q & A
Basic: What are the standard synthetic protocols for 5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline?
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. A common approach adapts methods from structurally analogous triazoloquinazolines:
- Step 1 : React 2-hydrazinobenzoic acid with diphenyl N-cyano-dithioimidocarbonate in ethanol under triethylamine catalysis to form the triazole core .
- Step 2 : Introduce the phenylsulfonyl group via nucleophilic substitution, optimizing solvent polarity (e.g., DMF) and temperature (60–80°C) for sulfonylation efficiency.
- Step 3 : Incorporate the 4-benzylpiperazine moiety using coupling reagents like EDCI/HOBt in dichloromethane .
Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test copper(I) iodide or Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO, DMF) versus ethers for solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and enhance yield by 15–20% using controlled microwave irradiation (100–120°C) .
- In-Line Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust stoichiometry dynamically .
Basic: What analytical techniques confirm the compound’s structural integrity?
- X-ray Crystallography : Resolve the fused triazoloquinazoline system and sulfonyl group orientation (e.g., dihedral angles between rings) .
- NMR Spectroscopy : Assign peaks for the benzylpiperazine protons (δ 2.5–3.5 ppm, multiplet) and phenylsulfonyl group (δ 7.5–8.0 ppm, aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₆H₂₃N₇O₂S) with <2 ppm error .
Advanced: How to design experiments to identify biological targets?
- Computational Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, PI3K) focusing on π-stacking (quinazoline) and hydrogen bonding (sulfonyl group) .
- Competitive Binding Assays : Screen against a panel of 50+ receptors/enzymes (IC₅₀ determination) with radiolabeled ligands (e.g., [³H]-ATP for kinases) .
- CRISPR-Cas9 Knockout : Validate target engagement by assessing reduced activity in HEK293 cells lacking candidate receptors .
Basic: How to assess solubility and stability for in vitro studies?
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λ_max ~270 nm .
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition points (>200°C typical for triazoloquinazolines) .
- pH Stability : Incubate at pH 1–10 (37°C, 24h) and monitor degradation by LC-MS .
Advanced: How to resolve contradictions in reported pharmacological efficacy?
- Meta-Analysis : Aggregate data from 5+ independent studies (e.g., IC₅₀ variability) using random-effects models to account for experimental heterogeneity .
- Comparative Binding Assays : Re-test under standardized conditions (e.g., 10% FBS, 37°C) with controls for ATP concentration (1 mM) and protein batch .
- Mutagenesis Studies : Engineer receptor point mutations (e.g., T790M in EGFR) to isolate binding specificity .
Basic: What in vitro models are suitable for initial biological screening?
- Cancer Cell Lines : Use NCI-60 panel (e.g., MCF-7, A549) with MTT assays (48h exposure, 10 µM–100 nM dose range) .
- Enzyme Inhibition : Test against purified acetylcholinesterase or carbonic anhydrase isoforms (UV-Vis monitoring at 412 nm for thiocholine release) .
- Membrane Permeability : Perform Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
Advanced: How to engineer structural analogs to enhance target selectivity?
- SAR Studies : Modify substituents systematically:
- Replace benzylpiperazine with 4-fluorobenzyl to enhance CNS penetration (logP adjustment) .
- Substitute phenylsulfonyl with methylsulfonyl to reduce plasma protein binding .
- Click Chemistry : Introduce triazole-linked bioisosteres via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Fragment-Based Design : Screen 500+ fragments via SPR to identify moieties improving binding ΔG by >2 kcal/mol .
Basic: What computational tools predict ADMET properties?
- SwissADME : Estimate logP (∼3.5), topological polar surface area (TPSA ~90 Ų), and Lipinski violations .
- ProTox-II : Predict hepatotoxicity (probability score <0.6) and LD₅₀ (oral rat, ~500 mg/kg) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS, 50 ns simulations) .
Advanced: How to evaluate environmental impact and biodegradation?
- OECD 301F Test : Measure biodegradability in activated sludge (28-day incubation, HPLC quantification) .
- Bioaccumulation Assay : Determine bioconcentration factor (BCF) in zebrafish embryos (LC-MS/MS at 96h post-exposure) .
- Ecotoxicology : Assess Daphnia magna mortality (48h LC₅₀) and algal growth inhibition (72h IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
